3-Fluorobenzylamine

Catalog No.
S703278
CAS No.
100-82-3
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzylamine

CAS Number

100-82-3

Product Name

3-Fluorobenzylamine

IUPAC Name

(3-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN

Canonical SMILES

C1=CC(=CC(=C1)F)CN

The exact mass of the compound 3-Fluorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzylamine is a mono-fluorinated primary amine widely procured as a critical building block in medicinal chemistry, agrochemical development, and advanced materials science. Featuring a fluorine atom at the meta position of the aromatic ring, it possesses an intermediate lipophilicity (logP ~1.98) and a distinct electronic profile driven by the inductive electron-withdrawing effect (-I) of the fluorine atom . Unlike its para-substituted counterpart, the meta-fluorine does not contribute a resonance (+M) effect to the benzylic carbon, resulting in unique basicity, hydrogen-bonding capacity, and steric interactions. For industrial and laboratory buyers, selecting 3-fluorobenzylamine over unsubstituted benzylamine or other fluorinated isomers is typically driven by the need to fine-tune nucleophilicity in active pharmaceutical ingredient (API) synthesis, manage specific impurity profiles in combinatorial libraries, or engineer exact crystal lattice geometries in hybrid organic-inorganic perovskites[1].

Research Fit

Meta-fluorine regiochemistry for electronic tuning in synthesis

Liquid-phase building block for amine-containing scaffolds

Reported ligand in coordination chemistry and metal complex design

May support protease inhibitor synthesis research

Treating 3-fluorobenzylamine as a generic drop-in substitute for 2-fluorobenzylamine, 4-fluorobenzylamine, or unsubstituted benzylamine frequently leads to process failures and off-target material properties. The meta-fluorine positioning strictly limits electronic modulation to the inductive (-I) effect, significantly altering its nucleophilicity relative to the para-isomer. In synthetic workflows, this difference drastically impacts reaction kinetics; for instance, standard coupling protocols or catalytic hydrogenations optimized for 4-fluorobenzylamine suffer severe yield collapses when applied to the 3-fluoro isomer without re-optimization[1] [2]. Furthermore, in materials science, the specific meta-substitution dictates unique molecular packing and hydrogen-bonding networks, meaning that substituting it with another isomer will destroy the target crystal polarity and magnetic properties in hybrid perovskites [3].

Substitution Risk

Regiochemistry mismatch (2- or 4-fluoro) may alter reaction selectivity and product distribution.
Isomer substitution may shift binding affinity or biological activity in SAR studies, yielding non-comparable data.

Process Yield Discrepancies in Heterocycle Coupling

The distinct electronic and steric profile of 3-fluorobenzylamine directly impacts coupling efficiencies in standard synthetic protocols. In the synthesis of 9-benzylaminoacridine derivatives, utilizing 3-fluorobenzylamine under standard amination conditions resulted in an 8% yield. In stark contrast, substituting the para-isomer (4-fluorobenzylamine) under identical conditions yielded 51% of the target product [1].

Evidence DimensionIsolated yield in 9-benzylaminoacridine derivative synthesis
Target Compound Data8% yield
Comparator Or Baseline51% yield (4-fluorobenzylamine)
Quantified Difference84% relative reduction in yield under unoptimized standard conditions
ConditionsProcedure D amination of compound C1 with respective fluorobenzylamines

Demonstrates that buyers scaling up syntheses cannot use protocols optimized for the para-isomer; 3-fluorobenzylamine requires dedicated process optimization to overcome its specific kinetic barriers.

Amine Basicity (pKa)
Class-level
3-Fluorobenzylamine pKa 8.80 vs benzylamine ~9.34
May impact protonation state at physiological pH for ADME optimization.
Predicted value; experimental confirmation recommended.

Catalytic Hydrogenation Efficiency and Scale-Up Viability

The catalytic hydrogenation of aromatic nitriles to primary amines is highly sensitive to the position of the fluorine substituent. In a standardized low-pressure hydrogenation process using a nickel-immobilized catalyst, the reduction of 3-fluorobenzonitrile yielded 86.5% of 3-fluorobenzylamine. Under the exact same conditions, the reduction of 4-fluorobenzonitrile achieved a 99.5% yield of 4-fluorobenzylamine [1].

Evidence DimensionProduction yield via low-pressure catalytic hydrogenation
Target Compound Data86.5% yield
Comparator Or Baseline99.5% yield (4-fluorobenzylamine)
Quantified Difference13% lower yield for the meta-isomer under identical catalytic conditions
Conditions120°C, 10 kg/cm2G hydrogen pressure, nickel-immobilized catalyst, 6 hours

Procurement teams evaluating custom synthesis or scale-up costs must account for the lower hydrogenation efficiency of the meta-isomer compared to the para-isomer.

Reaction Kinetics Probe
Data to verify
SNAr rate study with 1-chloro-2,4-dinitrobenzene
Distinct meta-reactivity essential for linear free-energy relationship (LFER) models.
No source provided; verify primary literature for exact rate data.

Induction of Polar Ferromagnetism in 2D Halide Perovskites

The exact positioning of the fluorine atom on the benzylamine spacer is critical for determining the structural and magnetic properties of 2D layered copper(II) halide perovskites. When 3-fluorobenzylamine is used to synthesize (3-FbaH)2CuCl4, the resulting material exhibits dominant ferromagnetic interactions and acts as a polar ferromagnet (a potential type I multiferroic). Comparatively, the 2-fluoro and 4-fluoro isomers do not induce this specific polar ferromagnetic behavior [1].

Evidence DimensionCrystal lattice polarity and magnetic behavior
Target Compound DataInduces polar ferromagnetic behavior ((3-FbaH)2CuCl4)
Comparator Or BaselineNon-polar or differing magnetic states ((2-FbaH)2CuCl4 and (4-FbaH)2CuCl4)
Quantified DifferenceExclusive formation of a polar ferromagnet with the meta-isomer
ConditionsSynthesis of (FbaH)2CuCl4 perovskites and subsequent magnetic susceptibility (χ vs T) measurements

Essential for materials engineers procuring organic spacers, as the meta-isomer is uniquely required to achieve multiferroic properties in these advanced hybrid materials.

Synthetic Intermediate
Supporting evidence
Reported intermediate for amino-sulfonamide protease inhibitors (DPC 681/684)
Literature-precedented route; regioisomer yields different analog.
Verify synthetic protocol in cited patent or journal.

Impurity Profile Variance in Commercial Sourcing

When sourcing fluorobenzylamines for high-throughput combinatorial library production, the impurity profiles vary drastically by isomer. Exact mass GC-MS analysis of commercial lots revealed that 4-fluorobenzylamine is prone to major amide impurities, whereas 2-fluorobenzylamine contains unrelated structural impurities. 3-Fluorobenzylamine exhibits its own distinct degradation and impurity profile, including specific saturated oxidized impurities and difluorobenzylimine isomers [1].

Evidence DimensionMajor impurity classes in commercial monomers
Target Compound DataDistinct oxidized and imine degradation profile
Comparator Or BaselineAmide impurities (4-fluorobenzylamine) and unrelated structural impurities (2-fluorobenzylamine)
Quantified DifferenceVastly different impurity profiles requiring distinct QA/QC methods
ConditionsExact mass GC-MS analysis of commercial amine monomers in combinatorial library production

Procurement and QA/QC teams must implement isomer-specific analytical methods and purification steps rather than relying on a universal fluorobenzylamine standard.

Ligand Comparison
Reported comparison
3F-BnNH2 vs NH3 in Co(III) complexes
Meta-F substitution influences electrochemical and ligand exchange properties.
Quantitative data in original publication; independent validation advised.

Reactivity Benchmark in Process Chemistry Optimization

Given the significant yield discrepancies observed when swapping fluorobenzylamine isomers (e.g., the drop from 51% with the para-isomer to 8% with the meta-isomer in acridine couplings), 3-fluorobenzylamine serves as a critical benchmark material in process chemistry. It is procured to stress-test coupling protocols, forcing process chemists to optimize reaction conditions, catalysts, and temperatures for less reactive, sterically distinct meta-substituted amines before scaling up manufacturing [1].

Organic Spacer in Multiferroic 2D Perovskites

3-Fluorobenzylamine is uniquely suited as an organic cation spacer in the synthesis of 2D layered copper(II) halide perovskites. Because the meta-fluorine positioning specifically drives the formation of a polar ferromagnet, this compound is the required precursor for materials scientists developing type I multiferroic materials for advanced electronic and magnetic applications, a property not shared by its ortho or para counterparts [2].

Monomer Sourcing for Combinatorial Library Production

In the high-throughput synthesis of combinatorial libraries, 3-fluorobenzylamine is procured to introduce specific electronic and steric diversity. However, because its commercial lots exhibit a distinct impurity profile (e.g., specific saturated oxidized impurities) compared to other isomers, its application requires tailored QA/QC workflows and exact mass GC-MS validation to ensure library fidelity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR studies for meta-fluorine effect
Regiochemistry control
Comparative biological activity vs ortho/para isomers
Antiviral protease inhibitor scaffold synthesis
Synthetic route fidelity
Reported intermediate in established protocols
Metal complex ligand design
Ligand electronic and steric influence
Redox and substitution kinetics

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-82-3

Wikipedia

1-(3-fluorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-fluoro-: INACTIVE

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